molecular formula C18H14BrN3O2S2 B11642910 N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11642910
M. Wt: 448.4 g/mol
InChI Key: UJTYKNNZLWKKAB-UHFFFAOYSA-N
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Description

    N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H14BrN3O2S2

    Molecular Weight

    448.4 g/mol

    IUPAC Name

    N-(3-bromophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide

    InChI

    InChI=1S/C18H14BrN3O2S2/c19-11-3-1-4-12(7-11)21-17(24)10-26-18-14(9-20)13(8-16(23)22-18)15-5-2-6-25-15/h1-7,13H,8,10H2,(H,21,24)(H,22,23)

    InChI Key

    UJTYKNNZLWKKAB-UHFFFAOYSA-N

    Canonical SMILES

    C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)Br)C#N)C3=CC=CS3

    Origin of Product

    United States

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